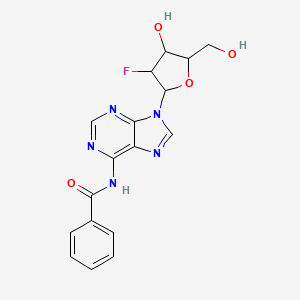

N6-Benzoyl-9-(2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)adenine

概要

説明

N6-Benzoyl-9-(2’-deoxy-2’-fluoro-b-D-arabinofuranosyl)adenine is a novel nucleoside analogue that exhibits significant antiviral properties. It is structurally similar to adenosine but features a benzoyl group at the 6 position on the ribose moiety. This compound has shown efficacy against various viruses, including HIV, Herpes simplex virus types 1 and 2, Hepatitis C virus, and influenza A virus .

準備方法

Synthetic Routes and Reaction Conditions

N6-Benzoyl-9-(2’-deoxy-2’-fluoro-b-D-arabinofuranosyl)adenine can be synthesized through chemical or enzymatic means. The reaction conditions typically require the use of phosphoramidite chemistry, which is a common method for synthesizing nucleoside analogues .

Industrial Production Methods

Industrial production of N6-Benzoyl-9-(2’-deoxy-2’-fluoro-b-D-arabinofuranosyl)adenine involves large-scale synthesis using cGMP (current Good Manufacturing Practice) standards. The process includes multiple purification steps to ensure high purity and quality of the final product.

化学反応の分析

Glycosylation and Base Condensation

The synthesis begins with the glycosylation of 2,6-dichloropurine with fluorinated arabinofuranosyl donors. Two primary routes are employed:

-

Route A : Condensation with 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose (S.2) in the presence of NaH and TMS-triflate .

-

Route B : Reaction with 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide (S.3), yielding the N9-β-glycoside (S.4) with higher efficiency (38–40% yield) .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| 2,6-Dichloropurine + S.2/S.3 | NaH, CH₃CN, 50°C, 48 hr | 2,6-Dichloro-9-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-β-D-arabinofuranosyl)purine | 35–40% |

Subsequent steps involve azidation (NaN₃/ethanol) and reduction (SnCl₂/CH₂Cl₂–MeOH) to introduce amino groups, followed by debenzoylation (NH₄OH/MeOH) and deamination (adenosine deaminase) .

Halogenation and Functionalization

The 2-position of the adenine ring is modified via diazotization-fluorination to introduce halogens (Cl, F), enhancing metabolic stability :

-

2-Chloro Derivative : Synthesized by coupling 2,6-dichloropurine with S.3, followed by selective 6-halogen replacement .

-

2-Fluoro Derivative : Achieved via diazotization of 2-aminoadenine nucleoside (S.4e) using HF-pyridine, yielding 2-fluoroadenine (4g) .

| Substituent | Method | Key Reagent | Yield |

|---|---|---|---|

| 2-Cl | 6-Halogen displacement | NH₃/MeOH | 79% |

| 2-F | Diazotization-fluorination | HF-pyridine | 66% |

These modifications reduce susceptibility to adenosine deaminase, critical for antitrypanosomal activity .

Phosphorylation and Activation

The compound undergoes enzymatic phosphorylation in biological systems:

-

Triphosphate Formation : In Trypanosoma brucei, adenosine kinase phosphorylates the nucleoside to FANA-A triphosphate (FANA-ATP), which accumulates at levels exceeding ATP .

| Enzyme | Catalytic Efficiency (kcat/Kₘ) | Species | EC₅₀ (Proliferation) |

|---|---|---|---|

| T. brucei Adenosine Kinase | 1.2 × 10⁶ M⁻¹s⁻¹ | T. brucei | 2.5 nM |

| Mammalian Adenosine Kinase | 0.3 × 10⁶ M⁻¹s⁻¹ | Human cells | 15 μM |

FANA-ATP inhibits DNA synthesis and induces cell cycle arrest, underpinning its antitrypanosomal efficacy .

Deprotection and Metabolic Stability

The N⁶-benzoyl group is removed under alkaline conditions (NH₃/MeOH) to yield the free nucleoside, 9-(2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)adenine (FANA-A) . Key metabolic features include:

科学的研究の応用

N6-Benzoyl-9-(2’-deoxy-2’-fluoro-b-D-arabinofuranosyl)adenine has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing other nucleoside analogues.

Biology: Employed in studies of viral replication and inhibition.

Industry: Utilized in the development of antiviral medications and diagnostic tools.

作用機序

The mechanism of action of N6-Benzoyl-9-(2’-deoxy-2’-fluoro-b-D-arabinofuranosyl)adenine involves the inhibition of viral DNA synthesis. The compound selectively impedes the replication of viral strains by obstructing the activity of viral DNA polymerase. This results in the suppression of viral propagation and the reduction of viral load in infected cells .

類似化合物との比較

Similar Compounds

Adenosine: Structurally similar but lacks the benzoyl group and fluorine atom.

2’-Deoxyadenosine: Similar structure but without the benzoyl group and fluorine atom.

Fludarabine: Another nucleoside analogue with antiviral properties but different structural modifications.

Uniqueness

N6-Benzoyl-9-(2’-deoxy-2’-fluoro-b-D-arabinofuranosyl)adenine is unique due to its specific structural modifications, which confer enhanced antiviral activity and selectivity. The presence of the benzoyl group and fluorine atom distinguishes it from other nucleoside analogues and contributes to its potent antiviral effects .

生物活性

N6-Benzoyl-9-(2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)adenine is a synthetic nucleoside that has garnered attention for its significant biological activity, particularly in the context of antiviral applications. This compound features a benzoyl group at the nitrogen-6 position of the adenine base and a 2'-fluoro modification on the sugar moiety, which enhances its stability and cellular uptake. The following sections will explore its biological activity, mechanisms of action, and comparative data with similar compounds.

Structural Characteristics

The structural modifications of this compound contribute to its unique pharmacological profile. These modifications include:

- Benzoyl Group : Enhances stability against enzymatic degradation.

- 2'-Fluoro Modification : Increases resistance to nucleoside degradation, improving bioavailability.

This compound exhibits its biological activity primarily through:

- Antiviral Activity : The compound has been shown to inhibit viral replication effectively, making it a promising candidate for treating various viral infections. It interacts selectively with nucleoside transporters, enhancing uptake in target cells while avoiding common resistance pathways associated with other nucleoside analogs .

- Circumvention of Drug Resistance : It utilizes specific transport mechanisms (e.g., P1 transporter) that are less prone to mutations compared to P2 transporters, making it effective against resistant strains of pathogens like Trypanosoma brucei .

Comparative Biological Activity

The following table summarizes the biological activities of this compound in comparison to structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Benzoyl group, 2’-fluoro modification | Antiviral | Enhanced stability, selective uptake |

| 9-(2'-Deoxy-β-D-arabinofuranosyl)adenine | No fluorination | Antiviral | Basic structure without modifications |

| 9-(2'-Deoxy-2'-fluoro-β-D-arabinofuranosyl)adenine | Fluorinated sugar | Antitrypanosomal | Effective against resistant strains |

| N6-Benzoyl-9-(2'-fluoro-β-D-ribofuranosyl)adenine | Ribose instead of deoxyribose | Antiviral | Different sugar configuration |

Case Studies and Research Findings

Research studies have demonstrated the efficacy of this compound in various experimental settings:

- Antiviral Efficacy : In vitro studies have shown that this compound effectively inhibits the replication of viruses, such as HIV and certain strains of influenza. Its mechanism involves interference with viral polymerases, thereby halting viral RNA synthesis .

- Cytotoxicity Profiles : Comparative studies with traditional antiviral agents indicate that this compound exhibits lower cytotoxicity towards human cells while maintaining potent antiviral effects. This profile suggests a favorable therapeutic window for clinical applications .

- Potential Applications in Drug Development : The unique properties of this compound have led to its exploration in drug development pipelines aimed at addressing viral infections resistant to existing therapies .

特性

IUPAC Name |

N-[9-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5O4/c18-11-13(25)10(6-24)27-17(11)23-8-21-12-14(19-7-20-15(12)23)22-16(26)9-4-2-1-3-5-9/h1-5,7-8,10-11,13,17,24-25H,6H2,(H,19,20,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLJZTLWDAQVZBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。